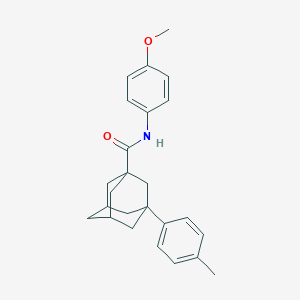
1-(2,2-dimethylpropanoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-dimethylpropanoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine, commonly known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of quinoline and has been found to possess several interesting properties such as antimicrobial, antiviral, and antitumor activities.
作用機序
The mechanism of action of DMPT is not fully understood. However, it has been proposed that DMPT exerts its antimicrobial and antiviral activities by inhibiting the synthesis of nucleic acids in bacteria and viruses. DMPT has also been found to inhibit the proliferation of tumor cells by inducing apoptosis and cell cycle arrest. In livestock, DMPT has been found to enhance the secretion of growth hormone and insulin-like growth factor-1, which promotes growth and feed efficiency.
Biochemical and Physiological Effects
DMPT has been found to have several biochemical and physiological effects. In vitro studies have shown that DMPT inhibits the growth of several bacterial and viral strains. DMPT has also been found to induce apoptosis and cell cycle arrest in various tumor cell lines. In vivo studies have shown that DMPT enhances the secretion of growth hormone and insulin-like growth factor-1 in livestock, which promotes growth and feed efficiency.
実験室実験の利点と制限
One advantage of using DMPT in lab experiments is its broad-spectrum antimicrobial and antiviral activities. DMPT has been found to be effective against a wide range of bacterial and viral strains. Another advantage is its potential use as a plant growth regulator. DMPT has been found to enhance the growth and yield of several crops. However, one limitation of using DMPT in lab experiments is its potential toxicity. DMPT has been found to be toxic to some cell lines at high concentrations.
将来の方向性
There are several future directions for research on DMPT. One direction is to study the mechanism of action of DMPT in more detail. Another direction is to investigate the potential use of DMPT in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of DMPT as a plant growth regulator in different crops. Finally, there is a need for more studies on the toxicity of DMPT to different cell lines to determine its safety for use in different applications.
Conclusion
In conclusion, DMPT is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT possesses several interesting properties such as antimicrobial, antiviral, and antitumor activities. DMPT has been synthesized using a multistep process starting from 2-methylquinoline. DMPT has been extensively studied for its potential applications in medicine, agriculture, and material science. DMPT has several advantages and limitations for use in lab experiments. There are several future directions for research on DMPT, including studying its mechanism of action, investigating its potential use in the treatment of neurodegenerative diseases, and studying its potential use as a plant growth regulator in different crops.
合成法
DMPT can be synthesized using a multistep process starting from 2-methylquinoline. The first step involves the acylation of 2-methylquinoline with 2,2-dimethylpropanoic anhydride in the presence of a Lewis acid catalyst. This results in the formation of 1-(2,2-dimethylpropanoyl)-2-methylquinoline. The next step involves the reduction of the ketone group in the presence of sodium borohydride to form 1-(2,2-dimethylpropanoyl)-2-methylquinoline-4-ol. The final step involves the reaction of 1-(2,2-dimethylpropanoyl)-2-methylquinoline-4-ol with aniline in the presence of a dehydrating agent such as thionyl chloride to form DMPT.
科学的研究の応用
DMPT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMPT has been found to possess antimicrobial, antiviral, and antitumor activities. DMPT has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, DMPT has been found to enhance the growth and feed efficiency of livestock. DMPT has also been studied for its potential use as a plant growth regulator. In material science, DMPT has been studied for its potential use in the synthesis of novel materials.
特性
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15-14-18(22-16-10-6-5-7-11-16)17-12-8-9-13-19(17)23(15)20(24)21(2,3)4/h5-13,15,18,22H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLHQNZQMGPPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C(C)(C)C)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4955893.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![7-amino-2-bromo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4955914.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)

![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4955980.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4956000.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956007.png)